molecular formula C10H9N3O3 B377378 4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol

4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol

Cat. No.: B377378
M. Wt: 219.2g/mol
InChI Key: OSELFOVYOQGWIT-UHFFFAOYSA-N
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Description

4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol typically involves the condensation of 1H-imidazole with 4-chloromethylphenol, followed by nitration and methylation steps. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, including dyes, catalysts, and polymers

Mechanism of Action

The mechanism of action of 4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{4-nitro-2-methyl-1H-imidazol-1-yl}phenol include other imidazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the nitro group can enhance its antimicrobial activity, while the methyl group can influence its solubility and reactivity .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.2g/mol

IUPAC Name

4-(2-methyl-4-nitroimidazol-1-yl)phenol

InChI

InChI=1S/C10H9N3O3/c1-7-11-10(13(15)16)6-12(7)8-2-4-9(14)5-3-8/h2-6,14H,1H3

InChI Key

OSELFOVYOQGWIT-UHFFFAOYSA-N

SMILES

CC1=NC(=CN1C2=CC=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=CN1C2=CC=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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